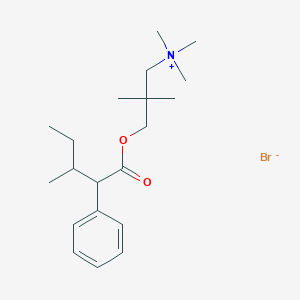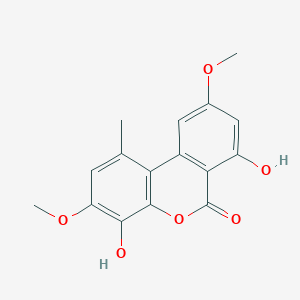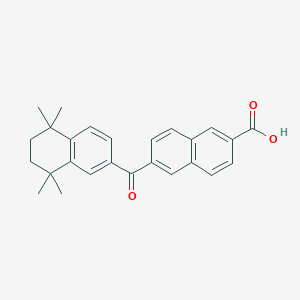![molecular formula C14H20N4O3 B022698 Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate CAS No. 102516-73-4](/img/structure/B22698.png)
Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester typically involves the reaction of 3,3-dimethyl-1-phenyltriazene with beta-alanine ethyl ester under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The triazene group can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the triazene group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidation states of the triazene group, while reduction may result in the formation of amines .
Scientific Research Applications
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of other chemical compounds and materials
Mechanism of Action
The mechanism of action of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester involves its interaction with molecular targets and pathways in biological systems. The triazene group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
DL-N-(p-(3,3-Dimethyltriazeno)benzoyl)-3-phenyl-alanine ethyl ester: Contains a phenyl group instead of a beta-alanine group.
3,3-Dimethyl-1-phenyltriazene: A simpler triazene compound with a phenyl group.
Uniqueness
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is unique due to its specific structure, which includes a beta-alanine ethyl ester group. This structural feature may contribute to its distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
102516-73-4 |
|---|---|
Molecular Formula |
C14H20N4O3 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C14H20N4O3/c1-4-21-13(19)9-10-15-14(20)11-5-7-12(8-6-11)16-17-18(2)3/h5-8H,4,9-10H2,1-3H3,(H,15,20) |
InChI Key |
VFJPPDDTQXMZEK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N=NN(C)C |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N=NN(C)C |
Synonyms |
ethyl 3-[(4-dimethylaminodiazenylbenzoyl)amino]propanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)











